![molecular formula C27H36N2O11 B12326205 6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12326205.png)
6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ramiprilat Acyl-beta-D-glucuronide is a metabolite of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the management of hypertension and cardiovascular diseases . Ramipril is a prodrug that is converted to its active form, Ramiprilat, through hepatic metabolism. Ramiprilat Acyl-beta-D-glucuronide is formed through the conjugation of Ramiprilat with glucuronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramiprilat Acyl-beta-D-glucuronide involves the glucuronidation of Ramiprilat. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the conjugation of Ramiprilat with glucuronic acid . The reaction conditions often include a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods
Industrial production of Ramiprilat Acyl-beta-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for enzyme activity and product yield .
Chemical Reactions Analysis
Types of Reactions
Ramiprilat Acyl-beta-D-glucuronide primarily undergoes hydrolysis and transacylation reactions . These reactions are significant in the context of its metabolic stability and potential toxicity.
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water and is catalyzed by enzymes such as esterases.
Transacylation: This reaction involves the transfer of the acyl group to other nucleophiles, such as proteins, under physiological conditions.
Major Products Formed
The major products formed from these reactions include free Ramiprilat and various protein adducts resulting from transacylation .
Scientific Research Applications
Ramiprilat Acyl-beta-D-glucuronide has several applications in scientific research:
Mechanism of Action
Ramiprilat Acyl-beta-D-glucuronide exerts its effects primarily through its parent compound, Ramiprilat. Ramiprilat inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
Similar Compounds
- Ramipril N-glucuronide
- Ramipril Diketopiperazine
- Zofenopril
Uniqueness
Ramiprilat Acyl-beta-D-glucuronide is unique due to its specific glucuronidation pathway, which influences its pharmacokinetic properties and potential for protein adduct formation . This distinguishes it from other metabolites like Ramipril N-glucuronide and Ramipril Diketopiperazine, which follow different metabolic pathways .
Properties
Molecular Formula |
C27H36N2O11 |
|---|---|
Molecular Weight |
564.6 g/mol |
IUPAC Name |
6-[1-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36N2O11/c1-13(28-16(24(34)35)11-10-14-6-3-2-4-7-14)23(33)29-17-9-5-8-15(17)12-18(29)26(38)40-27-21(32)19(30)20(31)22(39-27)25(36)37/h2-4,6-7,13,15-22,27-28,30-32H,5,8-12H2,1H3,(H,34,35)(H,36,37) |
InChI Key |
AEFYTLSQBCRSSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC(CCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



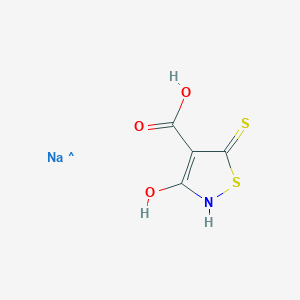
![Methyl 2-ethoxy-1-((2'-((2-((ethoxycarbonyl)oxy)hydrazono)methyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12326133.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326136.png)
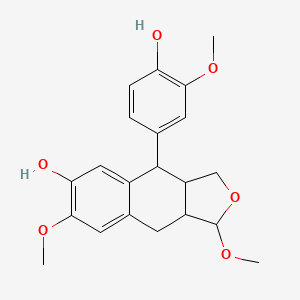
![[(5E)-5-ethoxycarbonylimino-1,3-dimethyl-2,6-dioxo-1,3-diazinan-4-ylidene]azanium](/img/structure/B12326145.png)
![N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12326151.png)
![13-Hydroxy-13-(hydroxymethyl)-5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecan-6-one](/img/structure/B12326161.png)
![11-Ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B12326174.png)
![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12326179.png)
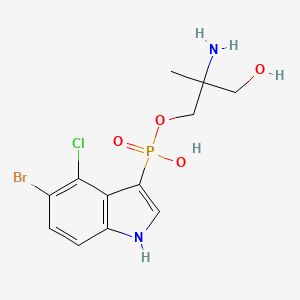
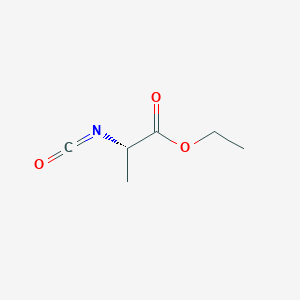
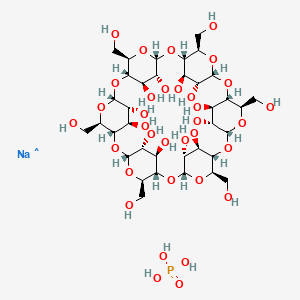
![4-amino-3-(4-chloroanilino)-6-[(E)-2-thiophen-2-ylethenyl]-1,2,4-triazin-5-one](/img/structure/B12326221.png)
